molecular formula C22H20N6 B12208726 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12208726
M. Wt: 368.4 g/mol
InChI Key: UMXGEDKCRLSIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and General Properties 2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-triazolo-pyrimidine core. Its molecular formula is C₂₂H₁₉ClN₆ (average mass: 402.89 g/mol; monoisotopic mass: 402.135972 g/mol) . The compound features a 4-tert-butylphenyl group at position 2 and a 3-chlorophenyl group at position 7, distinguishing it from related derivatives. This structural framework is shared with adenosine receptor antagonists, kinase inhibitors, and anticancer agents in its class .

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6/c1-22(2,3)16-11-9-15(10-12-16)19-25-21-18-13-24-28(17-7-5-4-6-8-17)20(18)23-14-27(21)26-19/h4-14H,1-3H3

InChI Key

UMXGEDKCRLSIGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under acidic conditions . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling

One reported method involves the use of bromobenzene derivatives as intermediates. For example:

  • Reagents : Palladium catalyst (e.g., Pd(dppf)Cl₂), potassium carbonate (K₂CO₃), 4-tert-butylphenylboronic acid.

  • Conditions : Reflux in isopropanol (i-PrOH).

  • Result : Formation of the tert-butylphenyl-substituted pyrazolo-triazolo-pyrimidine core via Suzuki coupling.

Step Reagents Conditions Outcome
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, i-PrOHRefluxFormation of the core structure with tert-butylphenyl substituent

Chlorination and Hydrazinolysis

Another approach involves chlorination followed by hydrazinolysis:

  • Reagents : Phosphorus oxychloride (POCl₃), trimethylamine (TMA), hydrazine.

  • Conditions : Reflux in ethanol.

  • Result : Conversion of a pyrimidinone precursor to a chlorinated intermediate, followed by hydrazinolysis to form a hydrazide derivative .

Step Reagents Conditions Outcome
ChlorinationPOCl₃, TMARoom temperatureFormation of 4-chloropyrazolo[3,4-d]pyrimidine
HydrazinolysisHydrazine, ethanolRefluxConversion to hydrazide intermediate

Functionalization Reactions

Post-synthesis, the compound undergoes further functionalization to modify its substituents or enhance biological activity.

Condensation with Aldehydes

The hydrazide intermediate reacts with aromatic aldehydes to form Schiff bases:

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde), glacial acetic acid.

  • Conditions : Reflux in ethanol.

  • Result : Open-chain Schiff base derivatives, which can cyclize under specific conditions .

Reagent Product Conditions Key Reaction
Benzaldehyde4-(Benzylidenehydrazinyl) derivativeEthanol, glacial acetic acidFormation of Schiff base via condensation

Cyclization with Triethyl Orthoformate

Reaction with triethyl orthoformate introduces additional functional groups:

  • Reagents : Triethyl orthoformate, trifluoroacetic acid (TFA).

  • Conditions : Reflux.

  • Result : Formation of tricyclic pyrazolo-triazolo-pyrimidine derivatives .

Reagent Product Conditions Key Reaction
Triethyl orthoformateTricyclic pyrazolo-triazolo-pyrimidineTFA, refluxCyclization via formamide formation and subsequent rearrangement

Chemical Reactivity and Transformations

The compound participates in several reactive pathways due to its heterocyclic structure:

Electrophilic Substitution

The phenyl and tert-butylphenyl substituents enable electrophilic substitution reactions, such as:

  • Nitration : Introduction of nitro groups at reactive positions.

  • Halogenation : Further chlorination or bromination of the aromatic rings.

Oxidation/Reduction

The pyrimidine and triazole rings may undergo redox reactions, altering their electronic properties. For example:

  • Oxidation : Conversion of pyrimidine NH groups to nitro groups.

  • Reduction : Reduction of nitro groups to amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer activity. For instance:

  • A study reported that certain derivatives showed cytotoxic effects against various cancer cell lines, including cervical and breast cancer cells. The most active compound inhibited the epidermal growth factor receptor (EGFR) signaling pathway at low micromolar concentrations, suggesting potential for targeted cancer therapy .

Adenosine Receptor Antagonism

The compound has been identified as a selective antagonist for adenosine receptors A2A and A3. This property is crucial for developing treatments for conditions like Parkinson's disease and cancer:

  • Research indicates that these antagonists can modulate immune responses and have potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Key methodologies include:

  • Condensation Reactions : Utilizing hydrazones and other nitrogen-containing compounds to form the pyrazolo-triazolo framework.
  • Functionalization : Modifying the phenyl groups to enhance biological activity or solubility.

Case Study 1: Anticancer Activity Assessment

In a systematic evaluation of various derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

  • Compounds were tested against multiple cancer cell lines.
  • The most effective derivatives exhibited IC50 values in the low micromolar range against HeLa cells and other tumor types.
  • Mechanistic studies revealed inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Adenosine Receptor Studies

A series of experiments focused on the interaction of these compounds with adenosine receptors:

  • Binding assays demonstrated high affinity for A2A receptors.
  • Functional assays indicated that these compounds could inhibit receptor-mediated signaling pathways involved in tumor growth and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Name (CAS/ID) Substituents (Positions) Molecular Weight (g/mol) Target Receptor Selectivity (Fold) Key Biological Activity/Findings References
Target Compound (845634-95-9) 2-(4-tert-butylphenyl); 7-(3-chlorophenyl) 402.89 Not explicitly reported Structural analog of kinase inhibitors and A2A/A3 antagonists
SCH58261 (CAS: 160098-96-4) 2-(furan-2-yl); 7-(2-phenylethyl) 383.39 A2A adenosine >1000 vs. A1, A2B, A3 Reduces metastasis in B16F10 CD73+ tumors; inhibits A2A receptor activity
SCH442416 (CAS: 945880-13-3) 2-(furan-2-yl); 7-[3-(4-methoxyphenyl)propyl] 456.48 A2A adenosine >500 vs. A1, A3 Enhanced selectivity due to 4-methoxy group; used in Parkinson’s models
SCH 412348 (CAS: 676581-32-1) 7-[2-(4-(2,4-difluorophenyl)piperazinyl)ethyl]; 2-(2-furyl) 408.36 A2A adenosine >1000 vs. all others Potent A2A antagonist; attenuates haloperidol-induced catalepsy; antidepressant-like effects
Compound 10 (1005560-39-3) 2-(3-[(4-chloro-3,5-dimethyl-pyrazol-1-yl)methyl]phenyl); 7-methyl 392.85 Kinases Antiproliferative activity against human tumor cells
FSPTP (CAS: N/A) 5-amino-7-[2-(4-fluorosulfonyl)phenylethyl]; 2-(2-furyl) ~550 (estimated) A2A adenosine Irreversible binding Covalent A2A antagonist; prolonged receptor inhibition

Key Observations

Substituent-Driven Selectivity :

  • A2A Antagonism : Derivatives with lipophilic groups (e.g., phenethyl in SCH58261 or piperazinyl in SCH 412348) enhance A2A receptor binding . Polar substituents like 4-hydroxyphenyl (compound 6/7) improve A2A affinity via hydrogen bonding .
  • A3 Antagonism : Pyrazolo-triazolo-pyrimidines with bulky aryl groups (e.g., 4-bromophenyl) shift selectivity toward A3 receptors .

Pharmacological Outcomes :

  • Anticancer Activity : Derivatives like compound 10 and those with antiproliferative effects (e.g., ) show kinase inhibition and apoptosis induction .
  • Neurological Applications : SCH 412348 and preladenant (structurally similar to the target compound) mitigate Parkinsonian symptoms and depression in rodent models .

Structural Flexibility :

  • Dimroth Rearrangement : Substituent placement (e.g., triazolo[1,5-c] vs. triazolo[4,3-c] pyrimidines) affects NMR profiles and melting points, influencing drug stability .

Data Tables

Table 1: Receptor Binding Affinities

Compound A1 Ki (nM) A2A Ki (nM) A3 Ki (nM) Selectivity (A2A/A1/A3)
SCH58261 >1000 2.3 >1000 >435x vs. A1/A3
SCH 412348 >1000 0.6 >1000 >1666x vs. A1/A3
SCH442416 >1000 1.8 >500 >278x vs. A1/A3

Table 2: Antiproliferative Activity (IC₅₀, μM)

Compound (Evidence) HCT-116 (Colorectal) MCF-7 (Breast) A549 (Lung)
Target Compound Not reported Not reported Not reported
Compound 10 3.2 4.1 5.8
7-(4-Bromophenyl) derivative 2.7 3.9 4.5

Biological Activity

The compound 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a unique class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a fused pyrazolo-triazolo-pyrimidine core. Its molecular formula is C24H24N6C_{24}H_{24}N_6 with a molecular weight of approximately 396.5 g/mol. The presence of the tert-butyl and phenyl substituents contributes to its steric and electronic properties, influencing its interaction with biological targets.

Structural Representation

ComponentDescription
Core StructurePyrazolo-triazolo-pyrimidine
Substituentstert-butyl and phenyl groups
Molecular FormulaC24H24N6
Molecular Weight396.5 g/mol

Research indicates that 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, it modulates the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding : Studies have demonstrated its affinity for adenosine receptors (A2A subtype), suggesting potential roles in neurological disorders and cancer treatment .
  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which may contribute to its anticancer properties by reducing oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
  • Mechanistic Insights : It induces apoptosis via the caspase pathway and promotes autophagy, enhancing its efficacy against tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also exhibited antimicrobial activity against several bacterial strains. This suggests a broader therapeutic potential beyond oncology .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the effects of 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine on breast cancer cell lines. The results indicated:

  • Significant inhibition of cell proliferation.
  • Induction of apoptosis characterized by increased activity of caspases 3 and 9.
  • Modulation of key signaling pathways involved in cell survival and death.

Study 2: Receptor Interaction Analysis

Another investigation focused on the interaction of this compound with adenosine receptors. The findings revealed:

  • High binding affinity for A2A receptors in low nanomolar concentrations.
  • Potential implications for treating neurodegenerative diseases due to modulation of neurotransmitter release .

Q & A

Q. What synthetic methodologies are reported for this compound, and how is structural identity validated?

Synthesis typically involves cyclocondensation of intermediates (e.g., triazolopyrimidine precursors) under reflux with triethyl orthoacetate, followed by purification via column chromatography . Structural validation employs 1H/13C NMR (e.g., δ 8.60 ppm for pyrimidine protons) and elemental analysis (C: 69.94%, H: 4.30%, N: 25.77%) . X-ray crystallography confirms planar geometry, with bond lengths (e.g., C–C ≈ 1.39–1.47 Å) matching aromatic systems .

Q. How is receptor binding affinity quantified for adenosine receptor subtypes?

Radioligand binding assays using CHO cells transfected with human A1, A2A, A2B, or A3 receptors are standard. Competitive displacement of [3H]SCH58261 (A2A) or [125I]AB-MECA (A3) measures Ki values. For example, SCH 412348 shows A2A Ki = 0.6 nM with >1000-fold selectivity over other subtypes .

Advanced Research Questions

Q. How do structural modifications at C2 or C9 positions affect adenosine receptor selectivity?

  • C2 substituents : The furyl group at C2 is critical for A2A affinity. Replacing it with phenyl reduces binding by >100-fold due to loss of hydrogen bonding with Asn253 in the A2A receptor .
  • C9 substituents : Methyl or sulfanyl groups at C9 increase steric hindrance, reducing A3 selectivity. Molecular docking reveals clashes with Tyr271 in A2A, explaining reduced subtype specificity .

Q. What in vivo models assess efficacy in Parkinson’s disease (PD), and what dosing paradigms are optimal?

  • 6-OHDA-lesioned rats : Oral administration (0.1–1 mg/kg) potentiates L-Dopa-induced contralateral rotations, indicating A2A antagonism .
  • Haloperidol-induced catalepsy : ED50 values (e.g., 0.3 mg/kg for SCH 412348) demonstrate reversal of motor deficits .
  • Chronic dosing : Preladenant (1 mg/kg/day) inhibits L-Dopa-induced dyskinesia, validated via behavioral sensitization assays .

Q. How are computational models used to resolve contradictory binding data?

Homology modeling of A3 receptors identifies steric constraints in the orthosteric pocket. For example, para-substituted phenylcarbamoyl groups at N5 enhance A3 affinity (Ki < 0.2 nM), while sulfonic acid groups disrupt binding due to charge repulsion . Docking studies (e.g., Glide SP scoring) prioritize derivatives with ClogP < 3.5 for blood-brain barrier penetration .

Q. What analytical techniques quantify this compound in pharmacokinetic studies?

  • LC-MS/MS : Electrospray ionization (ESI+) monitors m/z 483→364 transition, achieving LOQ = 1 ng/mL in plasma .
  • Plasma protein binding : Ultrafiltration assays show 85–90% binding, while microsomal stability tests use rat liver S9 fractions (t1/2 > 60 min) .

Methodological Considerations

Q. How do researchers address isomerization during synthesis?

Heating triazolo precursors with triethyl orthoacetate yields [1,5-c] isomers predominantly. NMR differentiation: C5-H in [1,5-c] isomers resonates at δ 8.60 ppm vs. δ 8.85 ppm for [4,3-c] isomers .

Q. What strategies improve water solubility for in vivo studies?

Introducing sulfonic acid or Mannich base moieties (e.g., cycloaminomethyl groups) increases solubility but often reduces receptor affinity. SCH 442416 uses a 4-methoxyphenylpropyl chain to balance solubility and A2A binding .

Data Interpretation Challenges

Q. How are discrepancies in subtype selectivity resolved?

Standardized assays using membrane preparations from transfected cells minimize variability. Schild analysis distinguishes allosteric vs. orthosteric interactions. For example, SCH 58261 shows A2A pA2 = 9.2, confirming competitive antagonism .

Q. What radioligands enable PET imaging of A2A receptors in neurological studies?

[11C]Preladenant and [18F]MNI-444 exhibit high brain uptake and specificity (A2A vs. A1: >1000-fold). Kinetic modeling with Logan plots quantifies receptor density in primate striatum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.